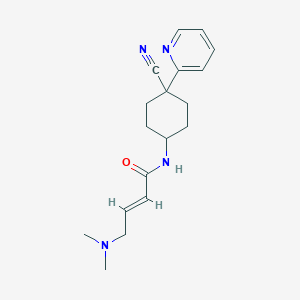
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide, also known as JNJ-1661010, is a novel small molecule inhibitor of the protein kinase C epsilon (PKCε) enzyme. PKCε is a member of the protein kinase C family of serine/threonine kinases that plays a critical role in cellular signaling pathways involved in cell growth, differentiation, and survival. JNJ-1661010 has been shown to selectively inhibit PKCε activity in vitro and in vivo, making it a promising candidate for the treatment of various diseases.
作用機序
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide selectively inhibits the activity of PKCε by binding to the enzyme's regulatory domain. PKCε plays a critical role in various cellular signaling pathways, including those involved in cell growth, differentiation, and survival. By inhibiting PKCε activity, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide can modulate these signaling pathways and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
In preclinical studies, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects. These include inhibition of pro-inflammatory cytokine production, reduction of collagen deposition, and inhibition of cell proliferation. In addition, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide is its selectivity for PKCε. This selectivity allows for more precise modulation of cellular signaling pathways compared to non-specific inhibitors of PKC. However, one limitation of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide is its relatively low potency compared to other PKC inhibitors. This may limit its effectiveness in certain disease models.
将来の方向性
There are several potential future directions for the development of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide. One possibility is the use of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide as a therapeutic agent for diseases characterized by PKCε overexpression, such as certain types of cancer. Another potential application is the use of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide as a tool for studying the role of PKCε in various cellular signaling pathways. Finally, further optimization of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide's chemical structure may lead to the development of more potent and selective PKCε inhibitors.
合成法
The synthesis of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide was first reported by researchers at Janssen Pharmaceuticals, Inc. in 2006. The synthesis involves a series of chemical reactions starting with the condensation of 4-cyano-4-pyridin-2-ylcyclohexanone with dimethylamine to form the intermediate, (E)-N-(4-cyano-4-pyridin-2-ylcyclohexyl)-N,N-dimethylamine. This intermediate is then reacted with 4-bromo-2-butenal to form (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide.
科学的研究の応用
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects in various disease models, including asthma, pulmonary fibrosis, and cancer. In addition, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
特性
IUPAC Name |
(E)-N-(4-cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-22(2)13-5-7-17(23)21-15-8-10-18(14-19,11-9-15)16-6-3-4-12-20-16/h3-7,12,15H,8-11,13H2,1-2H3,(H,21,23)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKNJGJBZOBLAD-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

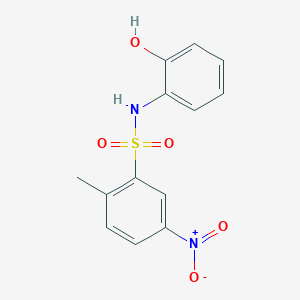
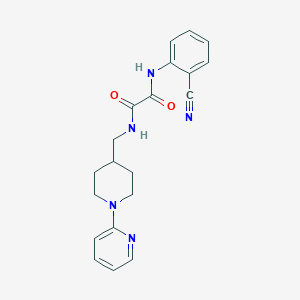
![N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide](/img/structure/B2389254.png)

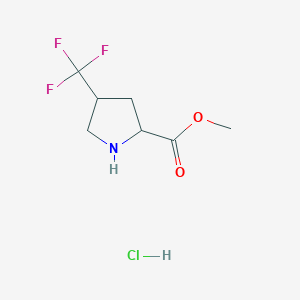
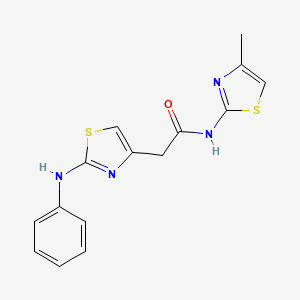
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2389263.png)
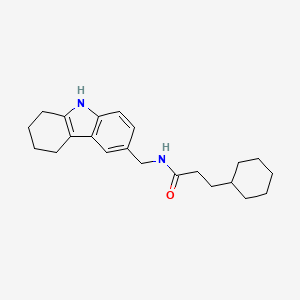
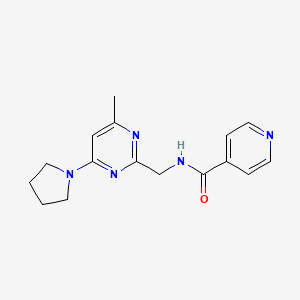

![2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid](/img/structure/B2389268.png)


![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)